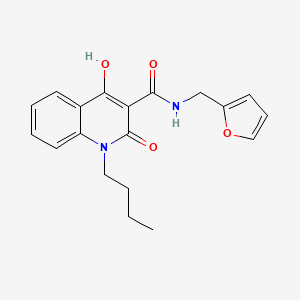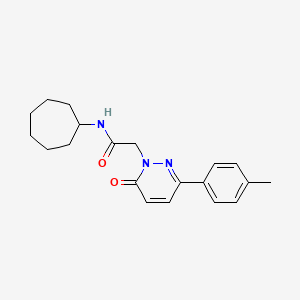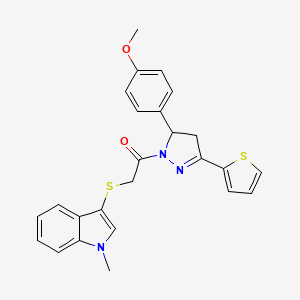![molecular formula C24H21ClN4O3 B11206793 N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-[(3-chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 6802-17-1](/img/structure/B11206793.png)
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-[(3-chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-[(3-chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a chlorophenyl group, and a pyrazolopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-[(3-chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzyl chloride in the presence of a base to form the chlorophenylmethyl intermediate.
Construction of the Pyrazolopyrimidine Core: This is typically done through a series of condensation reactions involving hydrazine derivatives and diketones.
Final Coupling Reaction: The final step involves coupling the benzodioxole and chlorophenyl intermediates with the pyrazolopyrimidine core under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-[(3-chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-[(3-chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用机制
The mechanism of action of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-[(3-chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include:
Enzyme Inhibition: The compound can inhibit enzymes involved in key metabolic pathways, leading to the disruption of cellular processes.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine: Shares the benzodioxole moiety but differs in the rest of the structure.
2-(1,3-Benzodioxol-5-yl)ethanamine: Another compound with the benzodioxole moiety, used in different applications.
Benzo-1,3-dioxol-5-ol acetate: Contains the benzodioxole structure but is used in different chemical contexts.
Uniqueness
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-[(3-chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its combination of the benzodioxole, chlorophenyl, and pyrazolopyrimidine moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
6802-17-1 |
|---|---|
分子式 |
C24H21ClN4O3 |
分子量 |
448.9 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-6-[(3-chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H21ClN4O3/c1-14-19(9-16-4-3-5-18(25)8-16)15(2)29-23(28-14)20(12-27-29)24(30)26-11-17-6-7-21-22(10-17)32-13-31-21/h3-8,10,12H,9,11,13H2,1-2H3,(H,26,30) |
InChI 键 |
GPYVQXQOHZKBSS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC2=C(C=NN12)C(=O)NCC3=CC4=C(C=C3)OCO4)C)CC5=CC(=CC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[6-[methyl-(3-methylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carbonyl]piperazine-1-carboxylate](/img/structure/B11206715.png)

![9'-Chloro-2'-(4-ethoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11206724.png)
![N-(2-furylmethyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11206727.png)
![1-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11206742.png)
![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11206744.png)

![N-(2,4-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206752.png)
![2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B11206758.png)
![5-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11206767.png)
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B11206775.png)
![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B11206787.png)

![[3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](thiophen-2-yl)methanone](/img/structure/B11206791.png)
